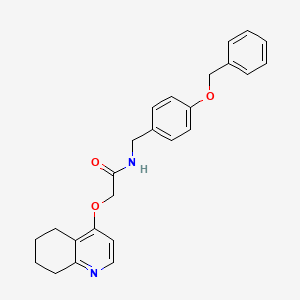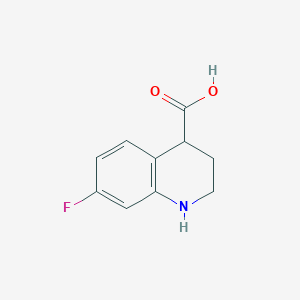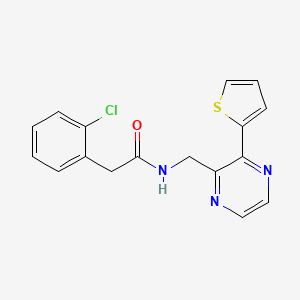
N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as TQ-BAA, is a synthetic compound that has shown potential in scientific research applications. It is a complex molecule that requires a specific synthesis method to produce.
科学的研究の応用
Novel Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives similar to the compound , focusing on antimicrobial activities. For instance, a study reported the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which were evaluated for their antibacterial activities, indicating that certain substitutions, such as bromine, enhance the activity profile (Rao et al., 2020).
Antitumor Activity and Molecular Docking
Another study focused on the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, showcasing broad-spectrum antitumor activity. This suggests the potential of similar compounds in cancer treatment, supported by molecular docking studies to understand their interactions with biological targets (Al-Suwaidan et al., 2016).
Synthesis and Structural Aspects
Research on the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are crucial intermediates for the synthesis of tetrahydroisoquinolines, highlights the importance of these compounds in chemical synthesis. Such studies provide insights into efficient synthesis routes and the structural aspects of related compounds (Raju, 2008).
Fluorescence and Inclusion Compounds
The structural and fluorescence properties of amide-containing isoquinoline derivatives were studied, indicating their potential use in developing materials with novel optical properties. This research offers a foundation for exploiting these compounds in sensors and imaging applications (Karmakar et al., 2007).
PET Imaging Applications
A distinct application area is in positron emission tomography (PET) imaging, where derivatives have been evaluated for their potential in imaging studies, particularly in identifying translocator protein expression in brain tissues. Such studies are crucial for understanding and diagnosing neurological conditions (Yui et al., 2010).
特性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(18-30-24-14-15-26-23-9-5-4-8-22(23)24)27-16-19-10-12-21(13-11-19)29-17-20-6-2-1-3-7-20/h1-3,6-7,10-15H,4-5,8-9,16-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDIMTZZYCIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2967378.png)
![3-(4-chlorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2967379.png)


![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
![2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione](/img/structure/B2967384.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)
![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)